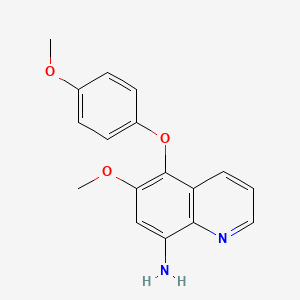

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine

Beschreibung

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine (CAS: 3406-74-4; synonyms: NSC290954, CID324707) is a substituted quinoline derivative with a complex substitution pattern. Its molecular formula is C₂₄H₂₁N₃O₃, featuring a quinoline core substituted with methoxy groups at positions 6 and 5-(4-methoxyphenoxy), and an amine at position 8 . This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antiviral and antimicrobial research.

Eigenschaften

CAS-Nummer |

61895-55-4 |

|---|---|

Molekularformel |

C17H16N2O3 |

Molekulargewicht |

296.32 g/mol |

IUPAC-Name |

6-methoxy-5-(4-methoxyphenoxy)quinolin-8-amine |

InChI |

InChI=1S/C17H16N2O3/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3 |

InChI-Schlüssel |

LDPPHGQQCQOXGJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of quinoline derivatives, followed by reduction and subsequent functional group modifications. For instance, the nitration of quinoline can produce nitroquinolines, which are then reduced to aminoquinolines. Further functionalization with methoxy and phenoxy groups is achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Catalysts like stannous chloride or indium chloride are frequently used to facilitate the reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Methoxy-5-(4-Methoxyphenoxy)chinolin-8-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

Reduktion: Wird häufig verwendet, um Nitrogruppen in Aminogruppen umzuwandeln.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere für die Einführung von Methoxy- und Phenoxygruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien umfassen:

Oxidationsmittel: Wie Kaliumpermanganat.

Reduktionsmittel: Wie Zinnchlorid oder Raney-Nickel.

Nukleophile: Wie Methoxid- oder Phenoxidionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoline und Chinolinamine, die für spezifische Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most significant applications of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine is its role as an antimalarial agent. This compound is structurally related to primaquine, a well-known antimalarial drug. Research has indicated that derivatives of quinoline, including those with phenoxy substituents, exhibit potent activity against malaria parasites such as Plasmodium falciparum and Plasmodium berghei.

Structure-Activity Relationship (SAR)

Studies have shown that modifications at specific positions on the quinoline ring can significantly affect biological activity. For instance, electron-donating groups at the C-5 position have been associated with increased potency against malaria . A comprehensive SAR analysis revealed that compounds with methoxy substituents demonstrated better activity than those with electron-withdrawing groups .

Example Synthesis Pathway

A typical synthetic pathway might include:

- Starting from 4-methoxy-2-nitroaniline.

- Conducting a Skraup reaction to form 6-methoxyquinoline.

- Reducing nitro groups and performing nucleophilic substitutions to introduce phenoxy substituents.

Efficacy Against Drug-Resistant Strains

Recent studies have highlighted the efficacy of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine against drug-resistant strains of Plasmodium. In vitro testing revealed IC50 values indicating potent activity against both drug-sensitive and resistant strains .

| Compound | IC50 (ng/mL) | Strain |

|---|---|---|

| 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine | 20 - 4760 | P. falciparum D6 |

| 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine | 22 - 4760 | P. falciparum W2 |

Toxicity Profile

The toxicity profile of this compound has been investigated to assess its safety for clinical use. Compared to primaquine, modifications at the C-5 position have shown reduced incidences of side effects such as methemoglobinemia in preclinical models .

Wirkmechanismus

The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of Plasmodium parasites. Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinolin-8-amine derivatives are widely studied for their biological activities and structural diversity. Below is a comparative analysis of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine with structurally related analogs:

Structural and Physicochemical Properties

Spectroscopic and Analytical Data

- 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine: Expected IR peaks include N-H stretching (~3325 cm⁻¹) and C-O-C vibrations (~1277 cm⁻¹), based on analogous compounds .

- 4-Chloro-6-methoxyquinolin-8-amine: NMR data (CDCl₃) would show aromatic protons downfield-shifted due to electron-withdrawing chlorine .

Biologische Aktivität

6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine (CAS 61895-55-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis

The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine involves several chemical reactions, primarily focusing on the modification of the quinoline structure. The compound can be synthesized through various methods, including nucleophilic substitution reactions where a phenoxy group is introduced to the quinoline core. The process typically involves the use of polar solvents and alkali metal hydroxides to facilitate the reaction .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine. For instance, in experiments conducted on the MDA-MB-231 breast cancer cell line, this compound exhibited significant cytotoxicity. It induced cell cycle arrest in the S phase and promoted apoptosis in a dose-dependent manner. Specifically, treatment with 1 μM of the compound led to a marked decrease in cells in the G1 phase and an increase in cells in the S phase, indicating its potential as an antineoplastic agent .

Table 1: Effects on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase |

|---|---|---|

| Control | 74.39% | 19.84% |

| 1 μM | 39.14% | 36.99% |

| 2 μM | 55.31% | 21.86% |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). In vitro studies demonstrated that it effectively inhibited HBV replication with effective concentrations (EC50) ranging from 1.1 to 7.7 μM while exhibiting low cytotoxicity . This suggests that it could serve as a lead compound for developing antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of methoxy groups on both the quinoline and phenoxy moieties appears to enhance the compound's potency against cancer cells and viruses. Modifications at different positions on the phenyl ring have shown varied effects on activity, indicating that electronic and steric factors play significant roles in determining efficacy .

Table 2: Structure-Activity Relationships of Quinoline Derivatives

| Compound Structure | IC50 (μM) | Observations |

|---|---|---|

| Unsubstituted | >2500 | Inactive |

| 4-Methoxyphenyl | <10 | Increased potency |

| Halogen-substituted | <5 | Enhanced interaction with target sites |

Case Studies

In one notable study, a series of derivatives based on this quinoline scaffold were synthesized and tested for their antimalarial activity against Plasmodium species. The results indicated that compounds with bulky electron-withdrawing substituents exhibited higher activity than those with simpler structures . This trend underscores the importance of molecular modification in enhancing therapeutic efficacy.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for confirming the molecular structure of 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine, and how should data be interpreted?

- Answer : X-ray crystallography and NMR spectroscopy are critical. For example, NMR (400 MHz, CDCl) reveals distinct signals for methoxy groups (e.g., δ 4.06 ppm for 6-OCH and δ ~3.8–3.9 ppm for 4-OCH on the phenoxy group) and aromatic protons (δ 8.41 ppm for quinoline H-2). NMR and IR (e.g., ν~1277 cm for C-O-C) further confirm functional groups . X-ray diffraction provides precise bond angles and torsion angles, critical for conformational analysis .

Q. What is a robust synthetic route for 6-Methoxy-5-(4-methoxyphenoxy)quinolin-8-amine, and how can purity be optimized?

- Answer : A multi-step approach involves:

Amination : React 8-bromo-6-methoxyquinoline with ammonia under catalytic conditions.

Phenoxy Introduction : Use Ullmann coupling or nucleophilic aromatic substitution with 4-methoxyphenol under basic conditions (e.g., KCO/DMF, 100–120°C).

Purity is ensured via column chromatography (silica gel, EtOAc/hexane) and recrystallization (e.g., from ethanol). Monitor by TLC and HPLC (>98% purity) .

Q. How should this compound be stored to prevent degradation, and what stability challenges are documented?

- Answer : Store below -20°C in amber vials under inert atmosphere (N or Ar) due to sensitivity to light, moisture, and oxidation. Stability studies show decomposition at >40°C, with HPLC monitoring recommended for long-term storage .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the 5- and 8-positions of the quinoline core for derivative synthesis?

- Answer :

- 5-Position : Electrophilic substitution is hindered by the 4-methoxyphenoxy group; use directed ortho-metalation (e.g., LDA/THF, -78°C) followed by quenching with electrophiles .

- 8-Position : Leverage the amino group’s nucleophilicity for alkylation (e.g., alkyl halides) or acylation (e.g., anhydrides). Protect the amine with Boc groups if competing reactions occur .

Q. How do steric and electronic effects of the 4-methoxyphenoxy group influence coordination chemistry with transition metals?

- Answer : The 4-methoxyphenoxy group acts as a weak σ-donor due to electron-rich oxygen, facilitating coordination to metals like Pd(II) or Cu(I). Steric hindrance from the methoxy group limits binding in planar complexes but enhances selectivity in octahedral geometries (e.g., Ru(II)). Spectrophotometric titration (UV-Vis) and cyclic voltammetry confirm binding constants (log K ~4–5) .

Q. What analytical methods resolve contradictions in reported reaction yields for similar quinoline derivatives?

- Answer : Triangulate data by:

Reproducing reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients).

Cross-validating yields via NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Applying DOE (Design of Experiments) to identify critical variables (e.g., solvent polarity, catalyst loading) .

Q. Can computational models predict the compound’s reactivity in nucleophilic aromatic substitution?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density, identifying activated positions (e.g., C-5 vs. C-7). Molecular electrostatic potential (MEP) surfaces correlate with experimental regioselectivity in nitration or halogenation. Databases like Reaxys and PubChem provide benchmark data for validation .

Methodological Considerations

- Contradiction Analysis : When literature reports conflicting spectral data (e.g., NMR shifts), compare solvent effects (CDCl vs. DMSO-d) and concentration dependencies .

- Advanced Characterization : Use High-Resolution Mass Spectrometry (HRMS) for exact mass verification and 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.